molecular formula C8H14O2 B1630545 Ethyl hex-2-enoate

Ethyl hex-2-enoate

Cat. No.: B1630545
M. Wt: 142.2 g/mol
InChI Key: SJRXWMQZUAOMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl hex-2-enoate, also known as ethyl 2-hexenoate, is an organic compound with the molecular formula C8H14O2. It is an ester derived from hex-2-enoic acid and ethanol. This compound is known for its pleasant fruity odor and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hex-2-enoate can be synthesized through the esterification of hex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of hex-2-enoic acid ethyl ester may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl hex-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of hex-2-enoic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fruity odor. In chemical reactions, the ester bond can be hydrolyzed by nucleophiles, and the double bond can participate in addition reactions .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

ethyl hex-2-enoate

InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h6-7H,3-5H2,1-2H3

InChI Key

SJRXWMQZUAOMRJ-UHFFFAOYSA-N

SMILES

CCCC=CC(=O)OCC

Canonical SMILES

CCCC=CC(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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